molecular formula C9H5Cl2F3N4 B2950573 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline CAS No. 439097-53-7

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline

Katalognummer B2950573
CAS-Nummer: 439097-53-7
Molekulargewicht: 297.06
InChI-Schlüssel: CIJPLIXNNSXNQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 439097-53-7 . It has a molecular weight of 297.07 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H5Cl2F3N4/c10-3-1-5-6 (2-4 (3)11)17-8 (18-15)7 (16-5)9 (12,13)14/h1-2H,15H2, (H,17,18) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 297.07 .

Wissenschaftliche Forschungsanwendungen

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline has been studied extensively due to its potential applications in the scientific research field. It has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. In addition, this compound has been found to be a promising candidate for the development of new drugs and treatments. It has been studied as a potential treatment for a variety of diseases, including cancer, HIV/AIDS, and Alzheimer’s disease.

Wirkmechanismus

The mechanism of action of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is complex and not fully understood. However, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes. In addition, this compound has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory leukotrienes, as well as the activity of cytochrome P450. In addition, this compound has been found to possess anti-inflammatory, antimicrobial, and anticancer activities.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been found to possess a wide range of biological activities. In addition, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can limit its use in certain experiments. In addition, this compound is toxic, and care must be taken to avoid exposure to it.

Zukünftige Richtungen

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline has a wide range of potential applications and future directions. It could be used in the development of new drugs and treatments for a variety of diseases, including cancer, HIV/AIDS, and Alzheimer’s disease. In addition, this compound could be used in the development of new diagnostic tools and biomarkers for a variety of diseases. Finally, this compound could be used to study the effects of other compounds on biological systems, as well as to study the mechanisms of action of these compounds.

Synthesemethoden

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline can be synthesized by a variety of methods, including the reaction of 2-hydrazino-3-(trifluoromethyl)quinoxaline with dichloroethylamine, followed by the addition of an acid catalyst. This reaction yields a product with a yield of approximately 80-85%. Other methods of synthesis include the reaction of 2-chloro-3-(trifluoromethyl)quinoxaline with dichloroethylamine and the addition of an acid catalyst, followed by the addition of a base.

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H312, H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Eigenschaften

IUPAC Name

[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3N4/c10-3-1-5-6(2-4(3)11)17-8(18-15)7(16-5)9(12,13)14/h1-2H,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJPLIXNNSXNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.